molecular formula C5H4N2O4S B15054083 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B15054083
M. Wt: 188.16 g/mol
InChI Key: WQJUVFKGPUZHBQ-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound characterized by the presence of both carboxymethyl and thiadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of appropriate thiadiazole precursors with carboxymethylating agents under controlled conditions. One common method involves the use of chloroacetic acid as the carboxymethylating agent, which reacts with the thiadiazole precursor in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and thiadiazole groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Carboxymethyl)-1,2,3-thiadiazole: Lacks the additional carboxylic acid group.

    1,2,3-Thiadiazole-5-carboxylic acid: Lacks the carboxymethyl group.

    4-(Carboxymethyl)-1,2,3-triazole-5-carboxylic acid: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of both carboxymethyl and thiadiazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H4N2O4S

Molecular Weight

188.16 g/mol

IUPAC Name

4-(carboxymethyl)thiadiazole-5-carboxylic acid

InChI

InChI=1S/C5H4N2O4S/c8-3(9)1-2-4(5(10)11)12-7-6-2/h1H2,(H,8,9)(H,10,11)

InChI Key

WQJUVFKGPUZHBQ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(SN=N1)C(=O)O)C(=O)O

Origin of Product

United States

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